REACTION_CXSMILES
|
[O:1]=[C:2]1[C:7](C(O)=O)=[CH:6][NH:5][N:4]2[CH:11]=[CH:12][CH:13]=[C:3]12>CS(C)=O>[NH:5]1[CH:6]=[CH:7][C:2](=[O:1])[C:3]2=[CH:13][CH:12]=[CH:11][N:4]12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C=2N(NC=C1C(=O)O)C=CC2
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Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
DISTILLATION
|
Details
|
by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel chromatography (5% ethyl acetate in dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
N1N2C(C(C=C1)=O)=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 39.5 mmol | |
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |